3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
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Overview
Description
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One possible route is the reaction of p-fluorobenzaldehyde with hydroxylamine to form p-fluorobenzaldoxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The gamma-hydroxypropyl side chain can be introduced through a subsequent reaction, such as an alkylation or a Grignard reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The p-fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced isoxazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the fluorophenyl group often enhances the biological activity of compounds.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(p-Fluorophenyl)isoxazole: Lacks the gamma-hydroxypropyl side chain.
5-(gamma-Hydroxypropyl)isoxazole: Lacks the p-fluorophenyl group.
3-Phenyl-5-(gamma-hydroxypropyl)isoxazole: Lacks the fluorine substitution on the phenyl ring.
Uniqueness
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is unique due to the combination of the p-fluorophenyl group and the gamma-hydroxypropyl side chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12FNO2 |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C12H12FNO2/c13-10-5-3-9(4-6-10)12-8-11(16-14-12)2-1-7-15/h3-6,8,15H,1-2,7H2 |
InChI Key |
SOWYUJKDBIYKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCCO)F |
Origin of Product |
United States |
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